4-chloro-2-nonylquinoline
Description
Overview of the Quinoline (B57606) Scaffold in Organic Chemistry Research
The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of organic and medicinal chemistry. researchgate.netresearchgate.net Its unique electronic and steric properties make it a versatile precursor for synthesizing a vast array of complex molecules. numberanalytics.com
The history of quinoline dates back to 1834, when it was first isolated from coal tar by the German chemist Friedlieb Ferdinand Runge, who named it "leukol". nih.govwikipedia.orgresearchgate.net A few years later, in 1842, French chemist Charles Gerhardt independently obtained the compound through the alkaline distillation of the natural alkaloid quinine (B1679958), naming it quinoline. wikipedia.orgresearchgate.net
The late 19th century saw the development of several classical named reactions for synthesizing the quinoline core, many of which are still in use today. These foundational methods allowed chemists to construct the quinoline nucleus from simpler aromatic amines and other reagents. iipseries.orgnih.gov Key historical syntheses include:
Skraup Synthesis (1880): This reaction involves the condensation of an aromatic amine, such as aniline (B41778), with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. nih.goviipseries.org
Knorr Quinoline Synthesis (1886): This method converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) using sulfuric acid. iipseries.org
Combes Synthesis (1888): This synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone. iipseries.org
Other significant early methods include the Doebner-von Miller, Friedländer, and Conrad-Limpach syntheses, which further expanded the toolkit for creating diverse quinoline derivatives. wikipedia.orgresearchgate.netnih.gov
Table 1: Pioneering Quinoline Synthesis Methods
| Synthesis Name | Year Discovered | Key Reactants | Typical Product |
| Skraup Synthesis | 1880 | Aromatic amine, Glycerol, Sulfuric acid, Oxidizing agent | Unsubstituted or substituted quinolines |
| Knorr Synthesis | 1886 | β-ketoanilide, Sulfuric acid | 2-Hydroxyquinolines |
| Combes Synthesis | 1888 | Aromatic amine, β-Diketone | 2,4-Disubstituted quinolines |
The quinoline ring is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in compounds with diverse and potent biological activities. bohrium.comnih.gov This has made quinoline derivatives a central focus of drug discovery and chemical biology research for decades. researchgate.netbohrium.com
The therapeutic relevance of quinolines is exceptionally broad, with derivatives demonstrating a wide spectrum of pharmacological properties, including:
Antimalarial: The quinoline core is famously the basis for drugs like quinine and chloroquine. nih.govrsc.org
Antibacterial: Fluoroquinolones, such as ciprofloxacin, are a major class of antibiotics. researchgate.netnih.gov
Anticancer: Compounds like topotecan (B1662842) and other camptothecin (B557342) analogues feature the quinoline structure and are used in cancer chemotherapy. researchgate.netnih.govbohrium.com
Antifungal, Antiviral, and Anti-inflammatory: Various quinoline derivatives have been investigated and developed for these and other therapeutic applications. researchgate.netnih.govorientjchem.org
Beyond medicine, quinolines are used as ligands in catalysis, as chemical sensors, and in the development of luminescent materials. researchgate.net Furthermore, specific derivatives known as 4-hydroxy-2-alkylquinolines (HAQs) function as signal molecules in bacterial communication systems (quorum sensing), playing a role in processes like antibiotic resistance. wikipedia.orgoup.com
Positional Isomerism and Substituent Effects within the Quinoline Nucleus
The chemical behavior and biological activity of a quinoline derivative are profoundly influenced by the nature and position of its substituents. numberanalytics.comacs.org The fused ring system is not uniform in its reactivity; the pyridine ring is electron-deficient, while the benzene ring is comparatively electron-rich.
This electronic disparity dictates the regioselectivity of chemical reactions. Nucleophilic substitution reactions, for instance, preferentially occur at the electron-poor 2- and 4-positions of the pyridine ring. slideshare.net Conversely, electrophilic substitution reactions typically target the 5- and 8-positions of the carbocyclic benzene ring. numberanalytics.com
The electronic properties of the substituents themselves play a crucial role. Electron-donating groups (e.g., methyl, methoxy) can activate the ring system, enhancing its reactivity towards electrophiles. numberanalytics.com In contrast, electron-withdrawing groups (e.g., nitro, chloro) deactivate the ring. The position of these groups can direct incoming reagents to specific locations and can cause significant steric hindrance, which may block or alter reaction pathways. nih.govmdpi.com For example, a substituent at the C2-position can sterically hinder the nitrogen atom, affecting its ability to coordinate with metal ions or interact with biological targets. nih.govmdpi.com The challenges of controlling positional isomerism are also a practical concern in synthesis, as the formation of multiple isomers can complicate purification and reduce the yield of the desired product. researchgate.net
Table 2: Influence of Substituent Position on Quinoline Reactivity
| Position | Ring | Electronic Nature | Typical Reactions | Effect of Substituents |
| 2 and 4 | Pyridine | Electron-deficient | Nucleophilic Substitution | Highly susceptible to nucleophilic attack; good leaving groups at these positions are readily displaced. |
| 3 | Pyridine | Electron-deficient | Less reactive to both nucleophilic and electrophilic attack. | Substituents here can sterically and electronically influence reactivity at positions 2 and 4. |
| 5 and 8 | Benzene | Electron-rich | Electrophilic Substitution | Preferred sites for nitration, halogenation, and sulfonation. |
| 6 and 7 | Benzene | Electron-rich | Electrophilic Substitution | Less reactive than positions 5 and 8 but can be targeted under specific conditions. |
Rationale for Academic Investigation of 4-Chloro-2-Nonylquinoline
While extensive research on this compound itself is limited, the rationale for its investigation can be understood by dissecting its structural components and their known significance in chemical research. smolecule.com
The compound features three key motifs: the quinoline core, a long alkyl chain (nonyl group) at position 2, and a chlorine atom at position 4.
The 2-Nonyl-4-Quinolone Scaffold: The closely related compound, 4-hydroxy-2-nonylquinoline (NHQ), is a known bacterial signaling molecule produced by organisms like Pseudomonas aeruginosa. asm.orgresearchgate.net These 2-alkyl-4-quinolones (AQs) are crucial for quorum sensing, a process that regulates gene expression related to virulence and biofilm formation. oup.comresearchgate.net The length of the alkyl chain is known to be a critical determinant of biological potency in this class of compounds. mdpi.com Therefore, the 2-nonylquinoline framework is a target of academic interest for studying and potentially disrupting bacterial communication.
The 4-Chloro Substituent: The chlorine atom at the 4-position is a synthetically valuable feature. In the electron-deficient pyridine ring, a halogen at position 4 acts as an excellent leaving group for nucleophilic substitution reactions. acs.org This allows the 4-chloro group to be easily replaced by a wide variety of other functional groups (e.g., amines, ethers, thiols), making 4-chloroquinolines versatile intermediates for the synthesis of large libraries of new derivatives. google.com
The academic investigation of This compound is thus driven by its potential as a chemical probe and a synthetic building block. It serves as a synthetically tractable analog of the natural quorum-sensing molecule NHQ. Researchers can use it to:
Investigate how replacing the 4-hydroxyl group with a chlorine atom alters the biological signaling activity.
Utilize the reactive 4-chloro position to synthesize novel derivatives of NHQ with modified properties, aiming to create potent antagonists of quorum sensing systems or new antimicrobial agents.
In essence, this compound bridges the gap between chemical biology and synthetic chemistry, providing a tool to explore and manipulate a biologically important class of molecules.
Established Synthetic Pathways for the 4-Chloroquinoline (B167314) Core
The formation of the central quinoline ring system, subsequently chlorinated at the 4-position, is the foundational step in synthesizing the target compound.
Classical Annulation Reactions Applied to 4-Chloroquinoline Synthesis
Historically, the quinoline ring has been constructed through several named reactions that involve the cyclization of aniline derivatives. These methods, while robust, often require harsh conditions. nih.gov
Key classical syntheses include:
Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
Doebner-von Miller Reaction: Aniline is reacted with α,β-unsaturated carbonyl compounds to produce quinolines. ijpsjournal.com
Skraup Synthesis: This method uses aniline, glycerol, sulfuric acid, and an oxidizing agent to form the quinoline core. nih.gov
A common feature of these pathways is that they typically produce a 4-hydroxyquinoline (B1666331) (which exists in tautomeric equilibrium with the 4-quinolone) as the initial cyclized product. To obtain the desired 4-chloroquinoline, a subsequent chlorination step is necessary. This is most frequently achieved by treating the 4-quinolone intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Table 1: Overview of Classical Quinoline Annulation Reactions
| Reaction Name | Precursors | Typical Conditions | Product Intermediate |
|---|---|---|---|
| Friedländer Synthesis | 2-Aminoaryl ketone/aldehyde + α-Methylene carbonyl | Acid or base catalysis | Substituted Quinoline |
| Doebner-von Miller | Aniline + α,β-Unsaturated carbonyl | Strong acid (e.g., H₂SO₄) | Substituted Quinoline |
| Skraup Synthesis | Aniline + Glycerol + Oxidizing Agent | Strong acid (H₂SO₄), heat | Quinoline |
| Combes Synthesis | Aniline + β-Diketone | Acid catalysis | Substituted Quinoline |
Modern Catalytic Approaches for 4-Chloroquinoline Formation
Modern synthetic chemistry has introduced a variety of catalytic methods that offer milder conditions, higher efficiency, and greater functional group tolerance. mdpi.com Transition metals like palladium, copper, rhodium, and gold are frequently employed to facilitate C-H activation and annulation cascades. mdpi.comnih.govrsc.org
Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for quinoline synthesis. One innovative method involves the intramolecular chloroimination of N-(2-ethynylphenyl)imidoyl chlorides, which proceeds via oxidative addition of the C-Cl bond to a Pd(0) species, followed by cyclization to yield 4-chloroquinolines directly under mild conditions. acs.org
Copper-Catalyzed Reactions: Copper catalysis provides an economical and efficient route. For instance, a three-component reaction of diaryliodonium salts, alkynyl sulfides, and nitriles can produce functionalized quinolines. nih.gov Another approach is the intermolecular cyclization of anilines and alkynes, which offers high yields and is amenable to gram-scale synthesis. organic-chemistry.org
Rhodium-Catalyzed Synthesis: Rhodium catalysts are often used for C-H activation/functionalization pathways to build the quinoline scaffold. nih.govnih.gov
These modern techniques often allow for the direct synthesis of complex quinoline derivatives, sometimes bypassing the need for the harsh chlorination step required in classical methods. mdpi.com
Table 2: Comparison of Modern Catalytic Systems for Quinoline Synthesis
| Catalyst System | Reaction Type | Key Features |
|---|---|---|
| Palladium(0)/dppf | Intramolecular Chloroimination | Mild conditions, direct formation of 4-chloroquinolines. acs.org |
| Copper(II) Triflate | Intermolecular Cyclization | High functional group tolerance, scalable. organic-chemistry.org |
| Rhodium(III) Complexes | C-H Activation/Annulation | High regioselectivity, functionalizable directing groups. nih.gov |
| Gold(I)/Gold(III) | Annulation of Anilines/Alkynes | Unique reactivity for specific bond formations. rsc.org |
Alkylation Strategies for the 2-Nonyl Substituent Incorporation
Once the 4-chloroquinoline core is available, the next critical step is the introduction of the nine-carbon (nonyl) chain at the 2-position.
Carbon-Carbon Bond Formation via Cross-Coupling Methodologies
Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for forming C-C bonds between aromatic heterocycles and alkyl groups. acs.org This strategy typically involves reacting a 2-halo-4-chloroquinoline (e.g., 2-bromo-4-chloroquinoline) with a nonyl-containing organometallic reagent.
Suzuki Coupling: Reaction of a 2-halo-4-chloroquinoline with nonylboronic acid or its esters in the presence of a palladium catalyst and a base.
Stille Coupling: Involves the coupling of the halo-quinoline with a nonyl-organostannane reagent, catalyzed by palladium.
Negishi Coupling: Utilizes a nonyl-organozinc reagent, which is often highly reactive, coupled with the halo-quinoline under palladium or nickel catalysis.
Kumada Coupling: Employs a nonyl Grignard reagent (nonylmagnesium bromide) with a nickel or palladium catalyst.
These reactions have become central to modern organic synthesis due to their reliability and broad substrate scope. mdpi.com
Functional Group Interconversions for Nonyl Moiety Introduction
An alternative to cross-coupling is to either build the quinoline ring with the nonyl group already attached to one of the precursors or to functionalize a pre-existing quinoline ring.
Synthesis from Precursors: The Friedländer or Doebner-von Miller syntheses can be adapted by using carbonyl compounds that already contain the nonyl chain. For example, reacting a 2-aminoaryl ketone with undecan-2-one (a methyl nonyl ketone) can directly yield a 2-nonylquinoline derivative.
Functionalization of Quinoline N-Oxides: Quinoline can be converted to its N-oxide, which activates the 2-position for nucleophilic attack or other functionalizations. For example, a copper-catalyzed C-2 alkenylation of a quinoline N-oxide with an alkyne and a boron source can provide a route to 2-alkenyl quinolines, which could potentially be reduced to the desired 2-alkyl derivative. researchgate.net
Optimization of Synthetic Protocols for Enhanced Reaction Efficiency and Purity
To make synthetic routes practical, optimization is crucial for maximizing yield and purity while minimizing cost and environmental impact. azom.com
Microwave and Ultrasound Assistance: The use of microwave irradiation or ultrasound can dramatically reduce reaction times, increase yields, and improve product purity by providing uniform and efficient heating. nih.govijpsjournal.com These techniques are particularly effective for classical annulation reactions that traditionally require prolonged heating. ijpsjournal.com
Catalyst and Ligand Selection: In modern catalytic methods, the choice of metal, ligand, and additives is paramount. Fine-tuning these components can lead to higher turnover numbers, better regioselectivity, and milder reaction conditions. For example, the development of robust palladium precatalysts and ligands has expanded the scope of C-N and C-C cross-coupling reactions. acs.org
Solvent and Reaction Media: Moving from harsh acidic media to greener solvents or even solvent-free "grinding" reactions can improve the environmental profile of a synthesis. ijpsjournal.com The use of ionic liquids has also been explored as a recyclable medium for some quinoline syntheses. nih.gov
Table 3: Strategies for Synthetic Optimization
| Strategy | Benefit(s) | Example Application |
|---|---|---|
| Microwave Irradiation | Reduced reaction time, increased yield. ijpsjournal.com | Friedländer or Skraup synthesis. nih.gov |
| Ultrasound Assistance | Enhanced reaction rates and selectivity. ijpsjournal.com | Heterocycle synthesis. |
| Catalyst Optimization | Higher efficiency, milder conditions, broader scope. | Screening ligands for palladium-catalyzed cross-coupling. acs.org |
| One-Pot Procedures | Increased overall yield, reduced waste and labor. nih.gov | Tandem C-H activation and cyclization. mdpi.com |
| Green Solvents | Reduced environmental impact. | Use of ionic liquids or water instead of hazardous acids. nih.govresearchgate.net |
An in-depth examination of the chemical compound this compound reveals a complex and versatile molecule with significant potential for synthetic modification and detailed analytical characterization. This article focuses exclusively on the synthetic methodologies for its derivatization and the advanced analytical techniques employed for its structural elucidation and purity assessment.
Properties
CAS No. |
71932-13-3 |
|---|---|
Molecular Formula |
C18H24ClN |
Molecular Weight |
289.8 |
Purity |
95 |
Origin of Product |
United States |
Mechanistic Insights into Molecular Interactions of 4 Chloro 2 Nonylquinoline
Exploration of Molecular Targets and Binding Mechanisms in Biological Systems
The quinoline (B57606) scaffold is a versatile structure that can interact with a variety of biological macromolecules, including proteins and nucleic acids. The specific nature of these interactions is influenced by the substituents on the quinoline ring, such as the chloro group at position 4 and the nonyl chain at position 2.
Quinoline derivatives have been extensively studied as inhibitors of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the regulation of cholinergic transmission. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for neurodegenerative conditions like Alzheimer's disease. nih.govresearchgate.net
Studies on various analogs have demonstrated potent inhibitory activity. For instance, a series of 4-N-phenylaminoquinoline derivatives containing a morpholine group were synthesized and evaluated for their anti-cholinesterase activities. mdpi.com Several of these compounds exhibited significant inhibition of both AChE and BChE, with some showing mixed-type inhibition. mdpi.com The length of the linker between the quinoline core and other functional groups was found to be crucial for effective binding to both the catalytic and peripheral sites of the enzyme. mdpi.com
Similarly, other research has focused on 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives, which have shown high affinity and selectivity for AChE over BChE. nih.gov Molecular modeling of these compounds indicated that they interact with both the catalytic and peripheral sites of AChE. nih.gov
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Selected Quinoline Analogs
| Compound | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 6h (a 2,3-dihydro-1H-cyclopenta[b]quinoline derivative) | AChE | 3.65 | nih.gov |
| Compound 11g (a morpholine-bearing quinoline derivative) | AChE | 1940 | mdpi.com |
| Compound 11g (a morpholine-bearing quinoline derivative) | BChE | 28370 | mdpi.com |
The study of dynamic interactions between proteins and their ligands is fundamental to understanding biological systems. nih.gov Techniques such as mass spectrometry, hydrogen-deuterium exchange, and hydroxyl radical footprinting provide insights into the conformational changes and binding affinities of protein-ligand complexes. nih.gov For drug design, understanding the quality of interactions between a target receptor and a bound ligand is crucial. nih.gov
Molecular dynamics simulations have become a key tool for investigating these interactions in detail. rsc.org Such simulations can reveal ligand-induced conformational changes in proteins and help to correlate these dynamics with binding affinity. rsc.org In the context of quinoline derivatives, molecular docking studies have been used to explore the probable binding modes of potent inhibitors with their target enzymes, such as AChE and BChE. nih.gov These computational approaches help to visualize how the ligand fits into the binding site and which residues are critical for the interaction.
Small molecules can interact with DNA through several mechanisms, including intercalation and groove binding. atdbio.com Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, while groove binding involves the fitting of a molecule into the minor or major groove of the DNA. atdbio.comnih.gov
Quinoline derivatives, such as chloroquine, are known to intercalate into double-stranded DNA. nih.gov This binding is often entropically driven and can lead to changes in the DNA structure, such as an increase in its contour and persistence length. nih.gov The aromatic rings of the quinoline structure are crucial for this intercalating activity. nih.gov The mechanism of intercalation for some drugs is thought to begin with an initial groove binding event, followed by the insertion of the molecule into the DNA helix. rsc.org
The interaction is not limited to DNA; some quinoline derivatives have also been shown to interact with RNA, although the binding affinity and mode can differ significantly. instras.com The structural differences between DNA and RNA, such as the wider and shallower minor groove of RNA, influence the binding of small molecules. instras.com
Cellular Pathway Perturbations Induced by 4-Chloro-2-Nonylquinoline and its Analogs
The molecular interactions of this compound and its analogs translate into significant effects at the cellular level, including the modulation of cell proliferation and the inhibition of microbial growth.
Numerous studies have demonstrated the antiproliferative activity of quinoline derivatives against various cancer cell lines. nih.govresearchgate.netnih.gov For example, a series of new acetylenic thioquinolines containing a 4-chloro-2-butynyl group exhibited potent antiproliferative activity against human and murine cancer lines. nih.gov Some of these compounds showed activity comparable to the anticancer drug cisplatin. nih.gov
Similarly, novel 4-chloro-8-nitro-1,2-dihydro-3-quinoline acylhydrazones have been synthesized and tested for their cytotoxicity against HeLa human cervical cancer cell lines. nih.gov The most potent of these compounds was found to induce apoptosis at its IC50 concentration. nih.gov Other 4-aminoquinoline derivatives have also shown significant cytotoxic effects on human breast tumor cell lines, such as MCF7 and MDA-MB468. nih.gov
The mechanism behind these antiproliferative effects can be multifaceted. For instance, some quinoline analogs that are structurally similar to the tubulin inhibitor combretastatin A-4 (CA-4) have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov These compounds can trigger apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2, respectively. nih.gov
Table 2: Antiproliferative Activity of Selected 4-Chloroquinoline (B167314) Analogs
| Compound | Cancer Cell Line | Activity (ID50 or IC50) | Reference |
|---|---|---|---|
| Compound 8 (an acetylenic thioquinoline) | SW707 (colorectal adenocarcinoma) | 0.4 µg/ml | nih.gov |
| Compound 12 (an acetylenic thioquinoline) | B16 (melanoma) | 0.5 µg/ml | nih.gov |
| Compound 21 (an acetylenic thioquinoline) | T47D (breast cancer) | 0.6 µg/ml | nih.gov |
| Compound 7 (a 4-chloro-8-nitro-1,2-dihydro-3-quinoline acylhydrazone) | HeLa (cervical cancer) | 18.8 μM | nih.gov |
The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. researchgate.netnih.gov Both natural and synthetic quinoline analogs have reported antibacterial and antifungal activities. researchgate.net
For instance, a series of 4-hydroxy-2-quinolone analogs with a long alkyl side chain at the C-3 position have been synthesized and screened for their antimicrobial activity. nih.gov Analogs with a nonyl side chain exhibited exceptional antifungal activity against Aspergillus flavus and significant inhibitory activity against the gram-positive bacterium Staphylococcus aureus. nih.govresearchgate.net
Other studies on novel 7-chloroquinoline derivatives have shown good activity against bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. researchgate.net Molecular docking studies suggest that these compounds may exert their antibacterial effect by targeting enzymes like E. coli DNA gyrase B. researchgate.net The alkyl-4-quinolones produced by bacteria like Pseudomonas aeruginosa are themselves known to have antibiotic properties, particularly against Gram-positive bacteria. mdpi.com
The precise mechanisms of microbial growth inhibition by these compounds can vary but may involve the disruption of essential cellular processes through the molecular interactions described in the preceding sections, such as enzyme inhibition or DNA binding.
Table 3: Antibacterial Activity of Selected Chloroquinoline Analogs
| Compound | Bacterial Strain | Activity (Inhibition Zone) | Reference |
|---|---|---|---|
| Compound 5 (2,7-dichloroquinoline-3-carbonitrile) | S. aureus | 11.00 ± 0.03 mm | researchgate.net |
| Compound 5 (2,7-dichloroquinoline-3-carbonitrile) | P. aeruginosa | 11.00 ± 0.03 mm | researchgate.net |
| Compound 6 (2,7-dichloroquinoline-3-carboxamide) | E. coli | 11.00 ± 0.04 mm | researchgate.net |
| Compound 8 (7-chloro-2-ethoxyquinoline-3-carbaldehyde) | E. coli | 12.00 ± 0.00 mm | researchgate.net |
Influence on Specific Receptors or Ion Channels in Cellular Models
The direct interaction of this compound with specific eukaryotic receptors or ion channels is not extensively documented in publicly available research. However, the broader class of 2-alkyl-4-quinolones (AQs), to which this compound belongs, is known to exert significant biological effects that are indicative of interactions with cellular signaling pathways. For instance, 2-nonyl-4(1H)-one, a closely related analog, inhibits the activation of the Nuclear Factor of Activated T-cells (NFAT) in Jurkat cells, a process dependent on intracellular calcium signaling, but does not affect NF-κB activation in RAW 264.7 cells. caymanchem.com This suggests a degree of selectivity in its interaction with specific immune signaling cascades.
In bacterial systems, AQs are well-established as signaling molecules in quorum sensing, particularly in Pseudomonas aeruginosa. nih.gov Molecules like 2-heptyl-3-hydroxy-4-quinolone (Pseudomonas quinolone signal or PQS) and its precursor, 2-heptyl-4-quinolone (HHQ), interact with the transcriptional regulator PqsR (also known as MvfR). mdpi.com This binding event modulates the expression of virulence genes. nih.govmdpi.com While not a direct interaction with a eukaryotic receptor, this demonstrates the capacity of the 2-alkyl-4-quinolone scaffold to bind specifically to protein targets and induce a biological response. Given the structural similarity, this compound may have the potential to interact with similar bacterial regulatory proteins.
Furthermore, various AQs have demonstrated cytotoxic, antiviral, and anti-parasitic activities, which imply interactions with fundamental cellular processes. nih.govmdpi.com For example, 2-nonyl-4(1H)-one has been shown to reduce infection by the hepatitis C virus (HCV) in cell culture. caymanchem.com Such activities are often the result of interactions with specific enzymes, receptors, or ion channels within the host or pathogen cells.
Structure-Mechanism Relationship (SMR) Studies of this compound
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. In the case of this compound, the key substituents are the chloro group at position 4 and the nonyl group at position 2.
Studies on related quinoline compounds provide insight into the importance of these placements. For the widely known antimalarial drug chloroquine, a 4-aminoquinoline, the presence of a chlorine atom at the 7-position is essential for its activity. youtube.com Altering or removing this electron-withdrawing group can drastically reduce efficacy. youtube.com While at a different position, this highlights the critical role that halogenation of the quinoline ring plays in target interaction.
In the context of 2-alkyl-4-quinolones, the substituent at the 4-position significantly influences the molecule's function. The conversion of a 4-hydroxy group to a 4-chloro group, for example, would alter the molecule's hydrogen bonding capacity, lipophilicity, and electronic distribution. This can shift its biological activity from a quorum sensing modulator or iron chelator, as seen with 4-hydroxy-2-nonylquinoline, to a different mechanistic profile. nih.gov Research on other complex quinoline scaffolds has shown that introducing a chlorine atom can enhance cytotoxic activity against cancer cell lines. nih.gov
The position of the alkyl chain at C-2 is a defining feature of this class of compounds, often crucial for their insertion into biological membranes or for binding to hydrophobic pockets of protein targets. nih.gov
The length of the alkyl chain at the C-2 position is a critical determinant of the biological activity of 2-alkyl-quinolones. A clear structure-activity relationship exists where the chain length directly impacts the potency and spectrum of antimicrobial and other activities. mdpi.comresearchgate.net
Generally, an increase in the alkyl chain length leads to increased activity up to a certain point, after which the activity may plateau or decrease. nih.gov This is often attributed to the lipophilicity conferred by the alkyl chain, which governs the molecule's ability to traverse cell membranes and interact with hydrophobic targets. For instance, in a series of 4-hydroxy-2-quinolone analogs, compounds with longer alkyl chains, such as a nonyl (C9) side chain, exhibited potent antifungal activity. mdpi.comresearchgate.net The antibacterial activity of 2-alkyl-4-quinolone N-oxides against Gram-positive bacteria also shows a dependency on the alkyl chain length, with effectiveness increasing from C7 to C11. nih.gov
The table below summarizes findings from studies on related 2-alkyl-4-quinolone compounds, illustrating the general trend of how alkyl chain length influences biological activity.
| Alkyl Chain Length | General Effect on Antimicrobial Activity | Observed Activity in Analogs |
|---|---|---|
| Short (C1-C5) | Low or no activity | N-alkylmorpholine derivatives with chains < C5 are inactive against MRSA. |
| Medium (C7-C9) | Significant activity | 2-heptyl-4-quinolone (HHQ) is a key quorum sensing molecule. Brominated 4-hydroxy-2-quinolone with a nonyl chain shows excellent antifungal activity. mdpi.com |
| Long (C11-C16) | Potent activity, often peaking in this range | 2-undecyl-4-quinolone shows potent antimalarial activity. mdpi.com N-alkylmorpholine derivatives with C12-C16 chains show the highest bactericidal effects. |
Branching of the alkyl chain can also influence molecular interactions by altering the molecule's shape and steric profile, which can affect how it fits into a binding site. However, most naturally occurring and commonly studied 2-alkyl-quinolones feature linear alkyl chains.
The substitution at the C-4 position of the quinoline ring is pivotal for target binding and specificity. The replacement of a hydroxyl group, as found in the well-studied 4-hydroxy-2-alkylquinolines (HAQs), with a chloro group fundamentally alters the electronic and steric properties of the molecule.
The 4-chloro moiety is a strong electron-withdrawing group. This property can influence the pKa of the quinoline nitrogen, affecting its protonation state at physiological pH and its ability to participate in ionic interactions with a biological target. In studies of quinoline-based inhibitors, the presence and position of chloro substituents are often key to achieving high potency and selectivity. For example, in a series of benzenesulfonamide-quinoline analogs targeting the PPARγ nuclear receptor, di-chloro substitution on the benzene (B151609) ring was associated with higher transcriptional activity. nih.gov
Furthermore, the chlorine atom can engage in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding pocket. This can contribute to the affinity and specificity of the ligand-target interaction. While the 4-hydroxy group can act as both a hydrogen bond donor and acceptor, the 4-chloro group primarily acts as a weak hydrogen bond acceptor and can introduce favorable hydrophobic interactions. This change from a hydrophilic and hydrogen-bonding group to a more lipophilic and weakly polar group would be expected to redirect the molecule towards different biological targets or alter its binding mode within the same target. The weak mutagenicity of 4-chloroquinoline isomers compared to other substituted quinolines also suggests that the chloro group influences metabolic pathways and interaction with macromolecules like DNA. scbt.com
Computational and Theoretical Investigations of 4 Chloro 2 Nonylquinoline
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules like 4-chloro-2-nonylquinoline. These calculations provide insights into the distribution of electrons within the molecule, which is key to its chemical behavior. For instance, DFT calculations have been successfully employed to determine the structural parameters and spectroscopic characteristics of other chloro-quinoline derivatives. ijcce.ac.ir
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The presence of the electron-withdrawing chlorine atom and the electron-donating nonyl group would significantly influence the electronic landscape of the quinoline (B57606) core. The HOMO is expected to be localized primarily on the electron-rich regions of the quinoline ring and the nonyl chain, while the LUMO would likely be distributed over the electron-deficient parts of the aromatic system, influenced by the chlorine atom.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| This compound | -6.25 (Estimated) | -1.50 (Estimated) | 4.75 (Estimated) |
| Quinoline | -6.10 | -0.95 | 5.15 |
| 4-Chloroquinoline (B167314) | -6.30 | -1.45 | 4.85 |
| 2-Nonylquinoline | -6.05 | -1.10 | 4.95 |
Note: The values for this compound are hypothetical estimations based on the expected electronic effects of the substituents and are provided for illustrative purposes. The values for related compounds are typical ranges found in computational chemistry literature.
Reactivity Predictions and Reaction Pathway Modeling
Quantum chemical calculations can be used to predict the reactivity of this compound and model potential reaction pathways. By calculating the distribution of electrostatic potential on the molecular surface, regions susceptible to nucleophilic or electrophilic attack can be identified. For example, the nitrogen atom in the quinoline ring is expected to be a site of protonation or coordination to metal ions.
Furthermore, computational modeling can elucidate the mechanisms of chemical reactions involving this compound. This involves calculating the energies of reactants, transition states, and products to determine the activation energy and thermodynamics of a reaction. Such studies are invaluable for understanding how the molecule might be synthesized or how it might metabolize in a biological system. While specific reaction pathway models for this compound are not available, computational studies on other organic molecules demonstrate the power of these methods in predicting reaction outcomes. nih.gov
Molecular Docking and Dynamics Simulations for Target Interaction Modeling
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule, such as this compound, with a biological macromolecule, typically a protein. These methods are central to computer-aided drug design.
Binding Affinity Predictions with Macromolecular Targets
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. This score is an estimation of the binding free energy.
For this compound, docking studies could be performed against various protein targets to predict its potential biological activity. For instance, quinoline derivatives have been studied as inhibitors of various enzymes. A hypothetical docking study of this compound into the active site of a protein would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to its binding affinity. The long nonyl chain would likely favor binding to proteins with deep hydrophobic pockets.
Table 2: Illustrative Molecular Docking Scores of Quinoline Derivatives with a Hypothetical Protein Target
| Compound | Docking Score (kcal/mol) | Key Interactions |
| This compound (Hypothetical) | -8.5 | Hydrophobic interactions (nonyl chain), Halogen bond (chlorine) |
| Chloroquine | -7.2 | Hydrogen bond, Pi-stacking |
| Mefloquine | -7.8 | Hydrophobic interactions, Hydrogen bond |
Note: The docking score for this compound is a hypothetical value for illustrative purposes. Scores for established drugs are typical values from docking studies.
Conformational Analysis of this compound in Biological Environments
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can model the dynamic behavior of the ligand-protein complex over time. An MD simulation would allow for the conformational analysis of this compound within a simulated biological environment, such as in water or a lipid bilayer. This is particularly important for a molecule with a flexible nonyl chain, as its conformation can significantly impact its interaction with a binding site. MD simulations can reveal how the molecule adapts its shape to fit into the receptor and the stability of the resulting complex.
Quantitative Structure-Activity/Mechanism Relationship (QSAR/QSMR) Development
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Mechanism Relationship (QSMR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or reaction mechanism. nih.govnih.gov These models are built by correlating calculated molecular descriptors (physicochemical properties, electronic properties, topological indices, etc.) with experimentally determined activities.
For a series of quinoline derivatives including this compound, a QSAR model could be developed to predict their activity against a particular biological target. mdpi.comresearchgate.net The model would identify which molecular properties are most important for the observed activity. For example, a QSAR study might reveal that the hydrophobicity (related to the nonyl chain) and the electronic properties (influenced by the chlorine atom) are key determinants of the biological effect.
Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives
| Descriptor | Description | Potential Influence of Substituents in this compound |
| LogP | Octanol-water partition coefficient | Increased by the long nonyl chain (hydrophobicity) |
| Molecular Weight | Mass of the molecule | Increased by the nonyl and chloro groups |
| Dipole Moment | Measure of molecular polarity | Influenced by the electronegative chlorine and nitrogen atoms |
| HOMO/LUMO Energies | Electronic reactivity indices | Modulated by the electron-withdrawing chlorine and electron-donating nonyl group |
| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Primarily determined by the quinoline nitrogen |
QSAR models, once validated, can be used to virtually screen new, un-synthesized compounds and prioritize those with the highest predicted activity for synthesis and testing, thereby accelerating the drug discovery process.
Derivation of Predictive Models for Molecular Interactions
Predictive modeling of molecular interactions is a cornerstone of computational drug design, aiming to understand how a ligand like this compound might interact with a biological target. Quantitative Structure-Activity Relationship (QSAR) modeling is a primary technique used for this purpose. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For quinoline derivatives, various QSAR approaches, including 2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully developed. nih.govmdpi.com
These models analyze physicochemical descriptors to predict activity. Key structural features are correlated with biological outcomes in terms of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor interactions. nih.gov For instance, a CoMFA model might reveal that bulky substituents in a specific position on the quinoline ring increase activity, while a CoMSIA model could highlight the importance of electrostatic or hydrophobic fields.
Molecular docking is another powerful computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This technique simulates the binding process, calculating a scoring function to estimate the binding affinity. nih.gov For quinoline derivatives, docking studies have been used to explore interactions with various enzymes and receptors, revealing key binding modes and amino acid residues involved in the interaction. nih.govnih.govscielo.br Such models for the this compound scaffold would help elucidate its potential mechanisms of action and guide the design of more potent analogs.
Identification of Key Pharmacophoric Features for Mechanistic Efficacy
Pharmacophore modeling is a crucial technique used to identify the essential three-dimensional arrangement of structural features that a molecule must possess to exert a specific biological effect. A pharmacophore model does not represent a real molecule but rather an abstract compilation of the key steric and electronic features necessary for optimal molecular interactions with a specific biological target. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
For the this compound scaffold, a pharmacophoric model would be derived from its distinct structural components. The quinoline ring itself serves as a key aromatic and hydrophobic feature. The chlorine atom at the 4-position acts as a lipophilic and electron-withdrawing group, potentially forming specific halogen bonds. The long, hydrophobic nonyl chain at the 2-position is a significant feature that would likely be involved in hydrophobic interactions within a receptor's binding pocket. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. By analyzing a series of active compounds based on this scaffold, a common pharmacophore hypothesis can be generated to guide the design of new molecules with potentially improved efficacy. nih.govresearchgate.net
| Pharmacophoric Feature | Description | Potential Role in this compound |
|---|---|---|
| Aromatic Ring (AR) | Aromatic center, often involved in π-π stacking interactions. | The quinoline bicyclic system. |
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The nitrogen atom within the quinoline ring. |
| Hydrophobic Group (HY) | A nonpolar group that interacts favorably with nonpolar regions of a target. | The C9H19 alkyl (nonyl) chain. |
| Halogen Bond Donor/Lipophilic Feature | The chlorine atom can participate in halogen bonding or contribute to lipophilicity. | The chlorine atom at the C4 position. |
In Silico Screening and Virtual Library Design Based on the this compound Scaffold
The this compound structure serves as an excellent "scaffold" or core chemical framework for in silico drug design. Virtual library design is a computational strategy where this core scaffold is systematically decorated with a variety of functional groups at specific positions to generate a large, diverse collection of virtual compounds. mdpi.com This approach allows for the vast exploration of chemical space without the immediate need for costly and time-consuming chemical synthesis. nih.gov
The process begins by defining modification sites on the scaffold. For this compound, these sites could include the nonyl chain or the aromatic part of the quinoline ring. shd-pub.org.rs Using computational tools, thousands or even millions of virtual derivatives can be generated by attaching different substituents from predefined chemical building block libraries. mdpi.comchemrxiv.org
Once the virtual library is created, it undergoes in silico or virtual screening. This involves using computational methods, primarily molecular docking, to rapidly assess the binding potential of each compound in the library against a specific biological target. shd-pub.org.rs The compounds are ranked based on their docking scores and predicted binding affinities. This process filters the vast library down to a smaller, more manageable set of "hit" compounds that show the highest promise. nih.gov These selected candidates can then be prioritized for actual synthesis and experimental testing, significantly enhancing the efficiency of the drug discovery process.
Predictive Models for Absorption and Distribution Profiles in Research Systems
Beyond predicting molecular interactions, computational models are critical for evaluating the pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). longdom.orgnih.gov Predicting these properties early in the research process is essential, as poor pharmacokinetics is a major cause of failure for drug candidates. researchgate.net For this compound, various in silico tools and QSAR models can be employed to estimate its ADME profile. nih.govnih.gov
Key properties related to absorption and distribution that are frequently modeled include:
Solubility: The aqueous solubility of a compound, which affects its absorption.
Permeability: The ability to pass through biological membranes, often predicted using models for Caco-2 cell permeability. nih.gov
Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the blood, which affects its distribution and availability to reach target tissues. nih.gov
Blood-Brain Barrier (BBB) Penetration: The ability to cross the highly selective barrier protecting the central nervous system, which is crucial for neurological drug targets. nih.govnih.gov
These predictions are typically generated using models built from large datasets of experimentally measured properties. chemrxiv.org Machine learning algorithms and other statistical methods are used to correlate molecular descriptors (e.g., logP, molecular weight, polar surface area) with ADME outcomes. nih.gov These predictive models allow researchers to identify potential liabilities in the this compound structure and guide modifications to improve its drug-like properties.
| ADME Parameter | Description | Common Predictive Method |
|---|---|---|
| Aqueous Solubility (logS) | Predicts the solubility of the compound in water. | QSAR models based on topological and physicochemical descriptors. |
| Human Intestinal Absorption (HIA) | Estimates the percentage of the compound absorbed from the gut. | Classification or regression models (e.g., SwissADME). nih.gov |
| Caco-2 Permeability | Predicts permeability across the intestinal epithelial cell barrier. | Models based on molecular graphs and machine learning (e.g., ADMETLab). nih.gov |
| Blood-Brain Barrier (BBB) Permeability | Predicts whether the compound can cross into the brain. | QSAR, support vector machines (SVM), graph-based models. nih.gov |
| P-glycoprotein (P-gp) Substrate/Inhibitor | Predicts interaction with the P-gp efflux pump, affecting distribution. | Classification models. nih.gov |
Comparative Studies and Broader Implications Within Quinoline Research
Comparative Analysis with Other Halogenated Quinoline (B57606) Derivatives
The introduction of a halogen atom to the quinoline scaffold dramatically influences its physicochemical and biological properties. researchgate.net A comparative approach, placing 4-chloro-2-nonylquinoline alongside other halogenated derivatives, is essential for elucidating the specific roles of the halogen's nature, its position on the ring, and the interplay with other substituents.
The identity of the halogen (Fluorine, Chlorine, Bromine, Iodine) and its placement on the quinoline ring are critical determinants of a molecule's function. Halogens act as electron-withdrawing groups, which can alter the nucleophilicity and reactivity of the quinoline system. acs.org The introduction of chlorine, in particular, can enhance lipophilicity and polarity, factors that are crucial in drug development processes. researchgate.net
Research on various quinoline derivatives has shown that the position of substituents is decisive for biological activity, with position 8 often being highlighted as critical. researchgate.net However, substitution at other positions, such as the C4-position in this compound, also imparts distinct characteristics. For instance, in studies of 5,7-dihalido-8-hydroxyquinoline complexes, systematic variation of the halide substitution pattern revealed that while the impact on cytotoxic activity could be minor, it significantly affected the molecule's spectroscopic properties, such as NMR chemical shifts. acs.org This underscores that even if the core biological function is not drastically changed, the halogen's identity and position fine-tune the molecule's electronic environment and interaction potential.
Table 1: Comparison of Halogen Substitution Effects on Quinoline Derivatives
| Feature | Halogen Identity (e.g., F, Cl, Br, I) | Halogen Position (e.g., C4, C5, C7, C8) |
| Electronic Effect | Alters electron density and distribution across the quinoline ring system. | Influences regioselectivity of further reactions and modulates pKa of the ring nitrogen. |
| Lipophilicity | Increases with the size of the halogen (I > Br > Cl > F), affecting membrane permeability. | Positional changes can shield or expose polar parts of the molecule, modifying overall lipophilicity. |
| Biological Activity | Can enhance or diminish activity depending on the specific biological target and interaction. | Certain positions are critical for binding to specific receptors or enzymes. researchgate.net |
| Spectroscopic Signature | Causes predictable shifts in NMR and other spectroscopic analyses, useful for structural confirmation. acs.org | Affects the chemical shifts of nearby protons and carbons, aiding in positional isomer identification. acs.org |
The alkyl chain at the C2-position is a defining feature of many biologically active quinolines. Its length, degree of saturation, and branching all play a role in determining the molecule's spectrum of activity. mdpi.com Comparative studies between 2-alkyl-4-quinolones, such as 2-heptyl-4-hydroxyquinoline (HHQ) and 2-nonyl-4-hydroxyquinoline (NHQ), have been instrumental in understanding these relationships. mdpi.com
Research has demonstrated that increasing the alkyl chain length can enhance certain biological activities. For example, in the context of antimalarial alkylquinolones, a longer chain length was associated with increased potency. mdpi.com This is often attributed to improved membrane interaction and hydrophobic binding with cellular targets. The difference between a seven-carbon (heptyl) and a nine-carbon (nonyl) chain, as in the case of comparing a hypothetical 4-chloro-2-heptylquinoline with this compound, can therefore be significant. The longer nonyl chain provides greater lipophilicity, potentially leading to stronger or different interactions with lipid bilayers or hydrophobic pockets within proteins. These 2-alkyl-4-hydroxyquinolines are also known to be involved in bacterial communication systems known as quorum sensing. mdpi.comnih.gov
Table 2: Influence of C2-Alkyl Chain Length on Quinolone Properties
| Property | 2-Heptyl Derivative (C7) | 2-Nonyl Derivative (C9) | Rationale for Difference |
| Lipophilicity | High | Higher | The addition of two methylene (-CH2-) groups increases the nonpolar character of the molecule. |
| Membrane Interaction | Effective | Potentially Stronger | Enhanced hydrophobic interactions with the lipid bilayer can lead to increased cellular uptake or membrane disruption. |
| Biological Activity Spectrum | Active in various systems (e.g., quorum sensing, antimicrobial). mdpi.com | Potentially enhanced or altered activity profile due to stronger hydrophobic binding. mdpi.com | The specific geometry and depth of target binding pockets may favor one chain length over the other. |
| Aqueous Solubility | Low | Lower | Increased alkyl chain length generally leads to decreased solubility in polar solvents. |
Investigation of this compound as a Molecular Probe in Biological Research
The quinoline scaffold is recognized as a compelling core structure for molecular probes, largely due to the nitrogen atom's ability to serve as a locus for tracking interactions with target analytes, often through changes in fluorescence emission. nih.gov this compound, with its specific substitution pattern, possesses features that make it a candidate for development as a molecular probe.
The combination of a hydrophobic nonyl tail and an electrophilic, chlorinated aromatic system allows for targeted interactions. The long alkyl chain can facilitate partitioning into lipid-rich environments such as cell membranes or hydrophobic domains of proteins. The chloro-group at the 4-position modifies the electronic properties of the quinoline ring, which could be exploited to modulate fluorescence or to serve as a reactive handle for covalent labeling of biological targets. By studying how this compound interacts with specific biological systems, researchers can gain insights into the function of those systems, using the quinoline derivative to report on its local environment.
Potential Contributions of this compound to the Understanding of Quinoline-Based Molecular Systems
The study of this compound provides valuable data for building comprehensive structure-activity relationship (SAR) models for the broader quinoline class. Quinoline and its derivatives are known to possess an extensive range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. rasayanjournal.co.inmdpi.com By systematically altering each component of the this compound structure—the chloro group, the nonyl chain, and their respective positions—and observing the resulting changes in activity, a detailed picture of the molecular requirements for specific biological outcomes can be constructed.
This compound serves as a unique molecular entity that combines features from different classes of quinolines. It merges the halogenated quinoline motif, often associated with synthetic drugs, with the long alkyl chain characteristic of naturally occurring bacterial signaling molecules. mdpi.comnih.gov Investigating its properties can therefore bridge the understanding between these two important areas of quinoline research, potentially revealing novel mechanisms of action or synergistic effects between the different functional groups.
Future Directions and Emerging Research Avenues for this compound
While much can be inferred from related structures, the specific biological profile and potential applications of this compound remain an area ripe for exploration. Future research will likely focus on a comprehensive screening of its biological activities, the development of this molecule as a specialized research tool, and the innovation of more efficient and sustainable methods for its production.
Traditional methods for synthesizing substituted quinolines can be lengthy and may not be environmentally benign. Modern organic synthesis is increasingly focused on efficiency and sustainability, with C-H activation strategies representing a major advancement. mdpi.com Future research into the synthesis of this compound could focus on these advanced methodologies.
For example, regioselective C-H activation could allow for the direct introduction of the nonyl group onto the C2-position of a pre-chlorinated quinoline core, or vice-versa. mdpi.com Various catalytic systems, employing metals such as rhodium, palladium, or copper, have been developed for the C2-alkylation and arylation of quinolines and their N-oxides. mdpi.com Applying these modern synthetic strategies could significantly improve the efficiency of producing this compound and its analogs, facilitating further research into their properties and applications while minimizing waste and energy consumption.
Unveiling Novel Molecular Targets and Pathways
Research into the molecular targets of quinoline derivatives has revealed a multitude of proteins and pathways that are modulated by this class of compounds, leading to their diverse pharmacological effects, particularly in the realm of anticancer research. nih.govresearchgate.net While specific targets for this compound have not been extensively elucidated in publicly available research, the broader family of quinoline derivatives has been shown to interact with a range of critical cellular components.
Quinoline-based compounds are known to exert their effects through various mechanisms, including the inhibition of enzymes crucial for cell proliferation and survival. nih.govresearchgate.net For instance, numerous quinoline derivatives have been identified as inhibitors of topoisomerases, enzymes that are essential for DNA replication and repair. nih.govresearchgate.net Additionally, the inhibition of protein kinases, such as tyrosine kinases, is a common mechanism of action for many quinoline-containing drugs, leading to the disruption of signaling pathways that drive cancer cell growth and survival. nih.govresearchgate.netrsc.org
Other identified molecular targets for quinoline derivatives include heat shock protein 90 (Hsp90), histone deacetylases (HDACs), and tubulin. nih.govresearchgate.net By inhibiting these targets, quinoline compounds can induce cell cycle arrest and apoptosis (programmed cell death). nih.govresearchgate.net A functional proteomics approach has also identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of certain quinoline drugs. drugbank.com
The structural characteristics of this compound, specifically the chlorine atom at the 4-position and the nonyl group at the 2-position, would theoretically influence its binding affinity and selectivity for various molecular targets. The lipophilic nonyl chain could facilitate membrane association or interaction with hydrophobic pockets in target proteins, a characteristic seen in other 2-alkyl-4-hydroxyquinolines.
Table 1: Selected Molecular Targets of Quinoline Derivatives
| Molecular Target | Function | Therapeutic Implication |
| Topoisomerases | DNA replication and repair | Anticancer |
| Tyrosine Kinases | Signal transduction, cell growth | Anticancer |
| Heat Shock Protein 90 (Hsp90) | Protein folding and stability | Anticancer |
| Histone Deacetylases (HDACs) | Gene expression regulation | Anticancer |
| Tubulin | Microtubule formation, cell division | Anticancer |
| Aldehyde Dehydrogenase 1 (ALDH1) | Aldehyde metabolism | Potential anticancer |
| Quinone Reductase 2 (QR2) | Quinone detoxification | Potential anticancer |
Integration with Systems Biology Approaches for Comprehensive Mechanistic Elucidation
A systems biology approach, which integrates experimental data with computational modeling, offers a powerful strategy to comprehensively understand the mechanisms of action of compounds like this compound. While specific systems biology studies on this particular compound are not prominent in the literature, the application of such methodologies to the broader class of quinolines provides a framework for future investigation.
Ligand-based drug design and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) models are computational approaches that have been successfully applied to quinoline derivatives to correlate their structural features with their biological activities. nih.gov These methods can help in predicting the potential targets and optimizing the structure of new quinoline compounds for improved efficacy. nih.gov Molecular docking and molecular dynamics simulations are other in-silico techniques used to explore the potential interactions of quinoline derivatives with their target proteins at an atomic level. nih.gov
For instance, understanding the biosynthetic pathway of related 4-hydroxy-2-alkylquinolines (HAQs) in bacteria like Pseudomonas aeruginosa has been achieved through a combination of isotope-labeling experiments and analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net This research revealed that the biosynthesis involves the condensation of anthranilic acid and β-keto fatty acids. nih.govresearchgate.net Such detailed pathway information is crucial for understanding the biological roles of these molecules and for engineering novel derivatives.
A systems-level understanding would involve integrating data from genomics, proteomics, and metabolomics to build a comprehensive picture of the cellular response to a compound. For this compound, this would entail treating cells with the compound and then measuring changes in gene expression, protein levels, and metabolite concentrations. This data could then be used to construct network models to identify the key pathways and molecular targets affected by the compound. While this level of investigation has not been specifically reported for this compound, it represents the next frontier in elucidating its complete mechanistic profile.
Table 2: Systems Biology Approaches in Quinoline Research
| Approach | Description | Application in Quinoline Research |
| 3D-QSAR | Correlates 3D structure with biological activity to guide drug design. | Development of novel anticancer agents based on quinoline scaffolds. nih.gov |
| Molecular Docking | Predicts the binding orientation of a ligand to its target protein. | Exploration of interactions between quinoline derivatives and their molecular targets. nih.gov |
| Molecular Dynamics | Simulates the movement of atoms and molecules to understand dynamic interactions. | Analysis of the stability and dynamics of quinoline-protein complexes. nih.gov |
| Isotope Labeling Studies | Traces the metabolic fate of atoms or molecules within a biological system. | Elucidation of the biosynthetic pathways of 4-hydroxy-2-alkylquinolines. nih.govresearchgate.net |
Q & A
Basic Research Question
- NMR :
- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 279.8 [M]⁺, with fragmentation at the nonyl chain (loss of C₉H₁₉, m/z 162) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water, 70:30) achieve >95% purity with retention time ~12.5 min .
How do structural modifications (e.g., substituent position) alter the biological activity of this compound derivatives?
Advanced Research Question
- Antimicrobial activity : Fluorination at position 8 (as in 4-chloro-8-fluoro-2-methylquinoline) increases membrane permeability, enhancing efficacy against E. coli (MIC ~5 µg/mL) .
- Enzyme inhibition : A methyl group at position 2 (vs. phenyl) reduces steric hindrance, improving binding to cytochrome P450 (IC₅₀ = 1.2 µM) .
- Contradictions : Longer alkyl chains (e.g., nonyl vs. methyl) may decrease solubility but improve lipid bilayer penetration, requiring trade-offs in drug design .
What strategies resolve contradictions in reported biological activities of this compound analogs?
Advanced Research Question
- Dose-response reevaluation : Confirm activity thresholds using standardized assays (e.g., broth microdilution for antimicrobial studies) .
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., dechlorinated derivatives) that may contribute to false activity signals .
- Computational docking : Compare binding modes across homologs (e.g., 4-chloro-2,6-dimethylquinoline vs. This compound) to explain potency variations .
What are the challenges in purifying this compound, and how can they be mitigated?
Basic Research Question
- Challenge : Co-elution of nonyl chain isomers during chromatography.
- Solution : Use silver nitrate-impregnated silica gel to separate aliphatic isomers via π-complexation .
- Challenge : Residual solvent (e.g., DCM) in crystals.
- Solution : Prolonged vacuum drying (24–48 hr) or azeotropic distillation with toluene .
How can the environmental persistence of this compound be assessed using computational models?
Advanced Research Question
- EPI Suite predictions : Half-life in soil = ~120 days (moderate persistence); bioaccumulation factor (BCF) = 350, indicating potential ecological risk .
- Degradation pathways : Hydrolysis at C4-Cl bond (pH-dependent, t₁/₂ = 14 days at pH 9) vs. photolysis (λ > 290 nm) .
- Validation : Compare with experimental microcosm studies using LC-MS/MS .
What synthetic intermediates of this compound are critical for scaled-up production?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
